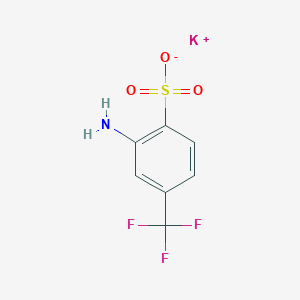

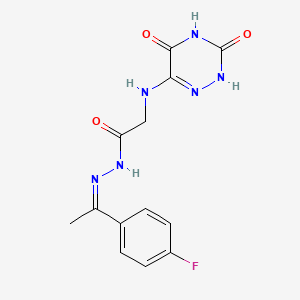

![molecular formula C11H11ClN4O B7757399 5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one](/img/structure/B7757399.png)

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

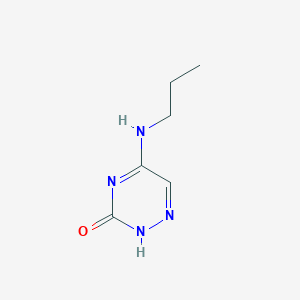

The compound “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is a derivative of the triazine class . Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with the parent molecules’ molecular formula being (CH2)3(NH)3 . The triazines have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .

Synthesis Analysis

The synthesis of similar triazine derivatives has been reported in the literature. For instance, 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione and 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione were synthesized by the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .Molecular Structure Analysis

The molecular structure of similar triazine derivatives has been analyzed using various techniques. For example, the structure of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione was verified by 2D-NMR measurements . A single-crystal X-ray diffraction experiment indicated that the compound crystallized from a CH3OH/CH2Cl2 diffusion solvent system in a monoclinic space group P21/c .Chemical Reactions Analysis

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazine derivatives have been analyzed using various techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR have been used to analyze the properties of similar compounds .Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is not available, it’s important to note that many triazine derivatives have shown remarkable antitumor activities . Therefore, handling such compounds should be done with caution, following appropriate safety guidelines.

Direcciones Futuras

Triazine derivatives, both uncondensed and hetero-fused, have shown remarkable antitumor activities and some of them have reached clinical development . Therefore, the future direction for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” could potentially involve further exploration of its antitumor activities and potential for clinical development.

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O/c1-7-10(14-11(17)16-15-7)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXFIAKJDWERHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)N=C1NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

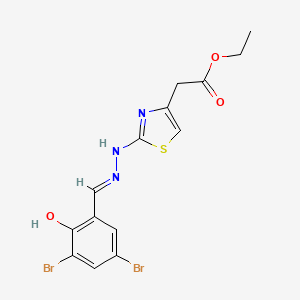

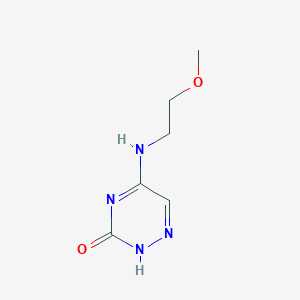

![2,4-dibromo-6-{(E)-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7757341.png)

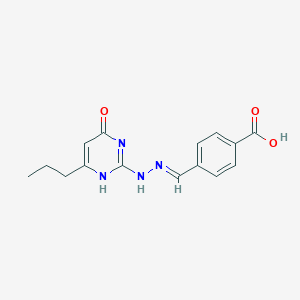

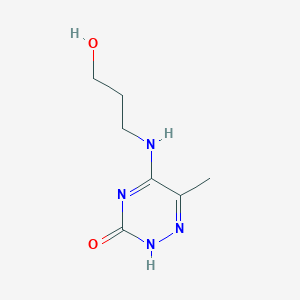

![1-[2-[(2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7757365.png)

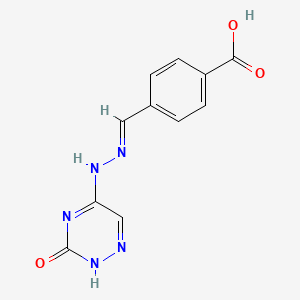

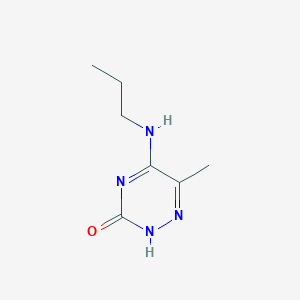

![5-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one](/img/structure/B7757379.png)

![5-(2-Chloro-benzylamino)-2H-[1,2,4]triazin-3-one](/img/structure/B7757406.png)

![Potassium;5-[(12-amino-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-10-yl)sulfanylmethyl]-4-phenyl-1,2,4-triazole-3-thiolate](/img/structure/B7757407.png)